
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.309 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and methyl and isopropyl substituents. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methyl-1-(1-methylethyl)naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction is carried out in a suitable solvent like ethanol or methanol to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of this compound. The reaction conditions are optimized to ensure complete hydrogenation and minimal by-product formation .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the methyl and isopropyl substituents.
1,2,3,4-Tetrahydro-1-methyl-naphthalene: Another derivative with a methyl group at a different position.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: A derivative with a methyl group at the 5-position.
Uniqueness
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Propriétés
Formule moléculaire |
C14H20 |
|---|---|
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
7-methyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3 |
Clé InChI |
GAUJPOYKGRVYNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2C(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,2R,3S,5S)-8-methyl-3-(3-phenylmethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436813.png)
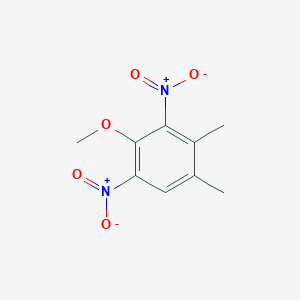
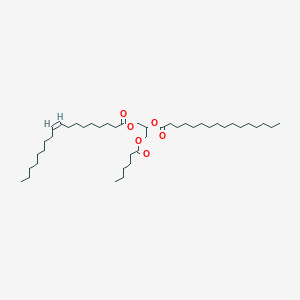
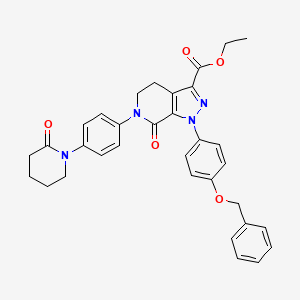

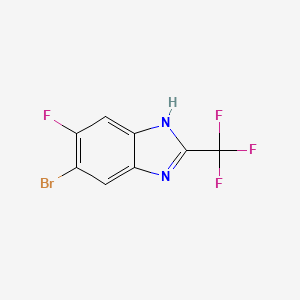
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(1R-endo)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate](/img/structure/B13436848.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
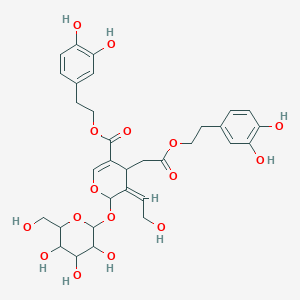

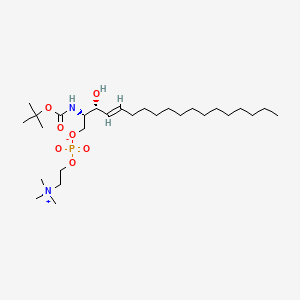
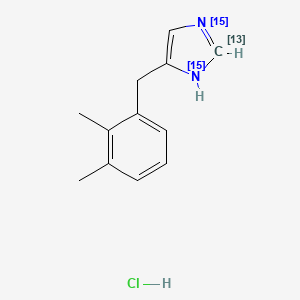
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)
